(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
(3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions.
Introduction of Functional Groups: Functional groups such as tert-butyl and dimethylethylsulfinamido are introduced using specific reagents and catalysts.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: shares structural similarities with other spirocyclic compounds and sulfinamido derivatives.
Spirocyclic Compounds: These compounds have a spiro-connected ring system, which imparts unique chemical and biological properties.
Sulfinamido Derivatives: These compounds contain the sulfinamido functional group, which is known for its reactivity and potential biological activities.
Uniqueness
The uniqueness of (3R,4S)-tert-butyl 4-(®-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activities not commonly found in other compounds.
Properties
CAS No. |
1801766-79-9 |
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Molecular Formula |
C18H34N2O4S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3/t13-,14-,25-/m1/s1 |
InChI Key |
ZHHCNYQSLINMTK-FPIQFJIESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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